1-(phenethyloxy)-1H-imidazole-2-carbaldehyde
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Overview
Description
1-(Phenethyloxy)-1H-imidazole-2-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a phenethyloxy group attached to the imidazole ring, which is further substituted with a carbaldehyde group at the second position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary target of 1-(2-Phenylethoxy)-1H-Imidazole-2-Carbaldehyde is the Sigma-1 receptor (S1R) . S1Rs are molecular chaperones present on the endoplasmic reticulum (ER) membrane and play a crucial role in ER-mitochondrial inter-organelle calcium signaling and cell survival .
Mode of Action
The compound interacts with its target, the S1R, and modulates its function. Sigma-1 ligands can either directly or indirectly modulate multiple neurodegenerative processes, including excitotoxicity, calcium dysregulation, mitochondrial and endoplasmic reticulum dysfunction, inflammation, and astrogliosis .
Biochemical Pathways
The compound’s interaction with S1R affects various biochemical pathways. It influences the regulation of autophagy, phosphatidylinositol signaling system, protein processing in the endoplasmic reticulum, and fatty acid metabolism . It also inhibits the ribosome, RNA polymerase, DNA replication, amino acid biosynthesis, and aminoacyl-tRNA biosynthesis .
Pharmacokinetics
Similar compounds have been shown to be rapidly absorbed and slowly eliminated . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of the compound’s action involve changes in the quaternary structure of S1R upon activation . This modulation of S1R can confer resilience against various neurodegenerative diseases . .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other ligands, cellular stressors, and the overall cellular environment can impact the compound’s interaction with S1R . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(phenethyloxy)-1H-imidazole-2-carbaldehyde typically involves the reaction of 1H-imidazole-2-carbaldehyde with phenethyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation. Common catalysts used in this reaction include acids such as sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenethyloxy)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenethyloxy group can undergo nucleophilic substitution reactions, where the phenethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(Phenethyloxy)-1H-imidazole-2-carboxylic acid.
Reduction: 1-(Phenethyloxy)-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Phenethyloxy)-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(Phenethyloxy)-1H-imidazole: Lacks the carbaldehyde group, making it less reactive in certain chemical reactions.
1-(Phenethyloxy)-1H-imidazole-2-methanol: Contains a primary alcohol group instead of an aldehyde, affecting its reactivity and biological activity.
1-(Phenethyloxy)-1H-imidazole-2-carboxylic acid: The carboxylic acid group makes it more acidic and alters its solubility and reactivity.
Uniqueness: 1-(Phenethyloxy)-1H-imidazole-2-carbaldehyde is unique due to the presence of both the phenethyloxy and carbaldehyde groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
1-(2-phenylethoxy)imidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-10-12-13-7-8-14(12)16-9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKYEBMFMRNKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCON2C=CN=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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